molecular formula C14H21N B1608860 4-[2-(4-Methylphenyl)ethyl]piperidine CAS No. 26614-98-2

4-[2-(4-Methylphenyl)ethyl]piperidine

Cat. No.: B1608860
CAS No.: 26614-98-2
M. Wt: 203.32 g/mol
InChI Key: UAMOWMWECFNJHB-UHFFFAOYSA-N
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Description

Significance of the Piperidine (B6355638) Scaffold in Contemporary Medicinal Chemistry

The piperidine motif is one of the most ubiquitous heterocyclic structures found in pharmaceuticals. nih.govmdpi.com Its importance is demonstrated by its presence in over 70 drugs approved by the U.S. Food and Drug Administration (FDA), including several blockbuster medications. nih.govbiomedpharmajournal.orgbiointerfaceresearch.com The therapeutic value of piperidine derivatives spans a wide array of medical conditions, highlighting their versatility in drug design. biointerfaceresearch.com

The success of the piperidine scaffold can be attributed to several key factors. Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. drugbank.com Furthermore, the nitrogen atom within the ring can act as a basic center, which can be critical for receptor binding and for modulating the physicochemical properties of a molecule, such as its solubility and lipophilicity. bldpharm.com

The piperidine ring is a fundamental component in numerous classes of drugs, including:

Antipsychotics: such as haloperidol, risperidone, and melperone. researchgate.netacrotein.com

Opioid Analgesics: including fentanyl and its analogues, as well as pethidine (meperidine). researchgate.net

Antihistamines: for example, fexofenadine. biointerfaceresearch.com

Anticholinesterases: used in the treatment of Alzheimer's disease, such as donepezil. acrotein.comresearchgate.net

Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs): like paroxetine. researchgate.net

The following table provides a snapshot of some FDA-approved drugs containing the piperidine scaffold, illustrating the diversity of its applications.

Drug NameTherapeutic Class
Haloperidol Antipsychotic
Risperidone Antipsychotic
Fentanyl Opioid Analgesic
Donepezil Acetylcholinesterase Inhibitor
Paroxetine Antidepressant (SSRI)
Loperamide Antidiarrheal
Methylphenidate CNS Stimulant

This table is not exhaustive but provides representative examples of the broad utility of the piperidine scaffold in medicine.

The continued exploration of piperidine-based compounds is a testament to their proven track record and their potential to yield novel therapeutic agents. nih.gov

Rationale for Focused Investigation of 4-[2-(4-Methylphenyl)ethyl]piperidine and its Analogues

While specific, in-depth research on this compound is not extensively documented in publicly available literature, a clear rationale for its investigation can be deduced from the study of structurally related compounds. The core structure, a 4-substituted piperidine, is a well-established pharmacophore with a wide range of biological activities.

The investigation into analogues of this compound is driven by the pursuit of new therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. For instance, the 4-phenethylpiperidine (B1365652) substructure is a key feature in potent opioid analgesics like fentanyl. iaea.org The synthesis and evaluation of various derivatives of 4-substituted piperidines have been a fruitful area of research, leading to the discovery of compounds with significant analgesic activity. iaea.orgnih.gov

The rationale for focusing on the this compound structure specifically can be broken down as follows:

The 4-Phenethylpiperidine Core: This structural motif is known to interact with various receptors in the central nervous system (CNS). Research into analogues has shown that modifications to the phenethyl group and the piperidine nitrogen can significantly alter a compound's affinity and selectivity for different transporters and receptors, such as the dopamine (B1211576) transporter (DAT). nih.gov

The 4-Methylphenyl (p-tolyl) Group: The introduction of a methyl group on the phenyl ring, particularly at the para-position, is a common strategy in medicinal chemistry to modulate a compound's properties. This substitution can influence metabolic stability, lipophilicity, and interactions with the target protein. For example, in the context of NMDA receptor antagonists, a p-methyl substitution on a benzyl (B1604629) ring led to a significant increase in in-vivo activity. nih.gov

Therefore, the focused investigation of this compound and its analogues is a logical step in the exploration of new chemical space within the broader class of 4-substituted piperidines. The aim of such research would be to discover novel compounds with potential applications in areas such as pain management, neurodegenerative diseases, and other CNS disorders.

Overview of Established and Emerging Research Trajectories for Piperidine-Based Compounds

Research into piperidine-based compounds is a dynamic and continually evolving field. While established areas of investigation continue to be important, new research trajectories are constantly emerging, driven by a deeper understanding of disease biology and advances in synthetic chemistry.

Established Research Trajectories:

Central Nervous System (CNS) Disorders: The piperidine scaffold has a long history in the development of drugs targeting the CNS. This includes ongoing research into new antipsychotics, antidepressants, and treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. researchgate.netresearchgate.netajchem-a.com The ability of the piperidine ring to cross the blood-brain barrier makes it particularly suitable for CNS-active drugs.

Pain Management: The development of novel opioid and non-opioid analgesics remains a major focus. Research is geared towards creating compounds with improved side-effect profiles, such as reduced tolerance and dependence. mdpi.com

Cancer Therapy: Piperidine moieties are increasingly being incorporated into the design of anticancer agents. They can be found in compounds that inhibit various cancer-related targets.

Emerging Research Trajectories:

Targeting Protein-Protein Interactions: The three-dimensional nature of the piperidine scaffold makes it an attractive starting point for the design of molecules that can disrupt protein-protein interactions, which are implicated in a wide range of diseases.

Antimicrobial Agents: There is growing interest in developing new piperidine-based antimicrobial agents to combat the rise of drug-resistant bacteria. biomedpharmajournal.orgbiointerfaceresearch.com

Fragment-Based Drug Discovery (FBDD): Piperidine-based fragments are being used in FBDD campaigns to identify new starting points for drug discovery programs. The conformational rigidity and three-dimensionality of these fragments are advantageous in this context. drugbank.com

Bioisosteric Replacement: Novel spirocyclic and bicyclic analogues of piperidine are being developed as bioisosteres. bldpharm.com These analogues aim to improve upon the properties of the traditional piperidine ring, such as metabolic stability and solubility, while maintaining or enhancing biological activity.

The versatility of the piperidine scaffold, coupled with innovative synthetic methodologies, ensures its continued prominence in the future of drug discovery and development. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-methylphenyl)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15-11-9-14/h2-5,14-15H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMOWMWECFNJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406501
Record name 4-[2-(4-methylphenyl)ethyl]piperidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654662-98-3, 26614-98-2
Record name 4-[2-(4-Methylphenyl)ethyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=654662-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-(4-methylphenyl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Analytical Characterization and Structural Elucidation in 4 2 4 Methylphenyl Ethyl Piperidine Research

Spectroscopic Techniques for Molecular Confirmation

Spectroscopic methods are indispensable tools for the unambiguous confirmation of the molecular structure of 4-[2-(4-Methylphenyl)ethyl]piperidine. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques offer a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

In a ¹H NMR spectrum of the compound, distinct signals would be expected for the protons of the piperidine (B6355638) ring, the ethyl linker, and the 4-methylphenyl group. The aromatic protons of the p-substituted benzene (B151609) ring would typically appear as two doublets in the region of δ 7.0-7.2 ppm. The protons of the ethyl chain adjacent to the aromatic ring and the piperidine ring would likely resonate at around δ 2.5-2.8 ppm and δ 1.4-1.7 ppm, respectively. The methyl group on the phenyl ring would produce a characteristic singlet at approximately δ 2.3 ppm. The protons on the piperidine ring would exhibit complex splitting patterns in the upfield region of the spectrum, typically between δ 1.2 and δ 3.1 ppm. chemicalbook.comresearchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons would be observed in the δ 125-145 ppm range. The carbons of the ethyl linker and the piperidine ring would appear in the upfield region, typically between δ 25 and δ 60 ppm. The methyl carbon of the tolyl group would have a characteristic signal at around δ 21 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic C-H7.0-7.2 (d)128-130
Aromatic C (substituted)-135-140
-CH₃ (Aromatic)~2.3 (s)~21
-CH₂- (Aromatic side)~2.6 (t)~38
-CH₂- (Piperidine side)~1.5 (q)~33
Piperidine C-H (axial)1.2-1.8 (m)30-50
Piperidine C-H (equatorial)2.5-3.1 (m)45-55
Piperidine N-HVariable (broad)-

Note: These are predicted values based on known data for similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and ethyl groups would be observed just below 3000 cm⁻¹. vscht.cz The C=C stretching of the aromatic ring would likely produce signals in the 1600-1450 cm⁻¹ region. researchgate.netnist.gov A key feature would be the N-H stretching vibration of the secondary amine in the piperidine ring, which typically appears as a moderate band in the 3300-3500 cm⁻¹ region. masterorganicchemistry.com

Table 2: Expected Infrared (IR) Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (Piperidine)3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1450 - 1600Medium to Weak
C-N Stretch1000 - 1250Medium

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis. chemguide.co.uk For this compound, which has a molecular formula of C₁₄H₂₁N, the expected molecular weight is approximately 203.33 g/mol . In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 203.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. In ESI-MS, the protonated molecule [M+H]⁺ is often observed, which for this compound would be at m/z 204. nih.gov Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for piperidine derivatives involve cleavage of the bonds adjacent to the nitrogen atom and fragmentation of the side chain. wvu.edulibretexts.orgresearchgate.net For this compound, characteristic fragment ions would be expected from the loss of the tolyl group or cleavage of the ethyl linker.

UV-Visible Spectrophotometry and Spectrofluorometry

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a compound. Aromatic compounds like this compound are expected to exhibit UV absorption due to the π-π* transitions of the benzene ring. Typically, a substituted benzene ring will show absorption maxima around 254-270 nm. nepjol.info

Spectrofluorometry measures the fluorescence emission of a compound after it has absorbed light. While not all aromatic compounds are fluorescent, the presence of the tolyl group might impart some fluorescent properties to the molecule, which could be used for its sensitive detection.

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from any starting materials, byproducts, or other impurities, and for determining its concentration in a sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. A reversed-phase HPLC method would be suitable for the analysis of this compound. nih.govresearchgate.net In such a method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape. researchgate.net

The retention time of the compound, which is the time it takes to travel through the column, is a characteristic property under specific chromatographic conditions and can be used for its identification. The purity of the compound can be assessed by the presence of a single major peak, and its concentration can be determined by comparing the peak area to that of a known standard. nih.gov

Table 3: Hypothetical HPLC Parameters for the Analysis of this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Note: These are example parameters and would require optimization for specific applications.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). mdpi.comaustinpublishinggroup.com This technique utilizes columns packed with sub-2 µm particles, which allows for faster separations and greater efficiency. mdpi.com The application of UPLC in pharmaceutical analysis is extensive, providing a robust tool for the identification, quantification, and purity assessment of drug substances and their intermediates. austinpublishinggroup.com

In the context of this compound and related piperidine derivatives, UPLC methods are crucial for monitoring reaction progress, identifying impurities, and performing quantitative analysis. While specific UPLC parameters for this exact compound are not extensively detailed in publicly available literature, methods for analogous piperidine structures provide a framework for its analysis. For instance, analytical methods for other piperidine-containing pharmaceuticals often employ reversed-phase columns, such as a C8 or C18, with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile or methanol. mdpi.comsielc.comnih.gov

The key advantages of using UPLC for this compound include reduced solvent consumption and significantly shorter analysis times, which increases sample throughput. austinpublishinggroup.com The enhanced sensitivity is particularly beneficial for detecting trace-level impurities that may arise during synthesis. A typical UPLC-MS/MS system would provide not only retention time data but also mass-to-charge ratio information, enabling precise identification and structural elucidation of the main compound and any related substances. austinpublishinggroup.com

Table 1: Representative UPLC Method Parameters for Piperidine Derivatives

Parameter Setting Reference
Column ACQUITY UPLC BEH C8 (50 x 2.1 mm, 1.7 µm) mdpi.com
Mobile Phase A 0.1% o-phosphoric acid in water mdpi.com
Mobile Phase B 0.1% o-phosphoric acid in methanol mdpi.com
Flow Rate 0.4 mL/min mdpi.com
Detection UV (220 nm) and Mass Spectrometry (MS) mdpi.com

| Injection Volume | 1-10 µL | researchgate.net |

Note: This table represents typical parameters for related compounds and serves as a guide for method development for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like piperidine derivatives. google.com For the analysis of this compound, GC can be employed to determine its purity, identify by-products, and quantify its presence in a sample matrix. The compound's boiling point and thermal stability make it suitable for GC analysis. google.com

A typical GC method involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. oup.comresearchgate.net The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. oup.com For piperidine-containing compounds, a non-polar or medium-polarity column, such as one with a phenyl-arylene polymer stationary phase, is often effective. oup.comresearchgate.net

In GC-MS analysis, as the separated components elute from the column, they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound by comparing it to spectral libraries or a known standard. oup.comhmdb.ca Key fragment ions for piperidine derivatives often include the piperidinyl ring itself (m/z 82 or 84) and fragments corresponding to the substituent groups. oup.comresearchgate.net For this compound, characteristic fragments would be expected from the cleavage of the ethyl bridge and the tolyl group.

Table 2: General GC-MS Conditions for Piperidine Compound Analysis

Parameter Setting Reference
Column WCOT fused-silica CP-Sil-5CB-MS (25 m x 0.25 mm i.d., 0.4-µm film) oup.com
Carrier Gas Helium oup.comresearchgate.net
Flow Rate 1.0 mL/min oup.com
Injector Temperature 250-280 °C oup.comresearchgate.net
Detector Mass Selective Detector (MSD) or Flame Ionization Detector (FID) oup.comresearchgate.net

| MS Scan Range | m/z 45 to 650 | oup.com |

Note: This table provides a general set of conditions. Method optimization would be required for the specific analysis of this compound.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is the definitive analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govmdpi.com For a compound like this compound, which may exist as a crystalline solid (e.g., as a hydrochloride salt), single-crystal XRD analysis can provide precise information on bond lengths, bond angles, and the conformation of the molecule. rsc.orgresearchgate.net

The analysis involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. mdpi.com By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. nih.gov

Table 3: Illustrative Crystallographic Data for a Piperidine Derivative

Parameter Example Value (for a substituted piperidine) Reference
Crystal System Monoclinic nih.gov
Space Group P2₁/n nih.gov
Unit Cell Dimensions a = 9.57 Å, b = 19.76 Å, c = 11.40 Å, β = 94.38° researchgate.net
Conformation Piperidine ring in a chair conformation nih.gov

| Substituent Position | Equatorial | researchgate.net |

Note: This data is for illustrative purposes, based on published structures of N-substituted piperidine derivatives, and does not represent the actual structure of this compound.

Capillary Electrophoresis and Advanced Electrochemical Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govnih.gov It is particularly well-suited for the analysis of charged species, including protonated amines like this compound (in an acidic buffer). CE offers advantages such as high efficiency, short analysis times, and minimal sample and reagent consumption. nih.govdiva-portal.org For pharmaceutical analysis, CE can be used to assess purity and determine related substance impurities with high selectivity. kantisto.nl The separation can be fine-tuned by adjusting the pH, buffer composition, and applied voltage. nih.gov

Advanced electrochemical techniques can also be applied to study the properties of piperidine derivatives. nih.gov Electrochemical impedance spectroscopy (EIS), for example, has been used to determine the association constants between piperidine alkaloids and biological targets by measuring changes in the electrical resistance of a modified electrode surface. nih.gov Cyclic voltammetry is another technique that can investigate the redox behavior of molecules, providing insights into their electronic properties and potential interactions. nih.gov While direct electrochemical analysis of this compound is not documented, methods applied to other piperidine alkaloids demonstrate the feasibility of using these techniques to probe its binding affinities and electrochemical characteristics. nih.govnih.gov

Table 4: Potential Analytical Parameters for CE and Electrochemical Analysis

Technique Parameter Typical Setting/Value Reference
Capillary Electrophoresis (CE) Background Electrolyte (BGE) 100 mM Tris, pH 2.5 (adjusted with phosphoric acid) kantisto.nl
Applied Voltage 25-30 kV kantisto.nl
Capillary Fused-silica, 50 µm i.d. kantisto.nl
Electrochemical Analysis (EIS) Measurement Change in electrode layer resistance nih.gov

Note: These parameters are based on methods for related piperidine compounds and indicate potential starting points for the analysis of this compound.

Structure Activity Relationship Sar Studies and Ligand Design Principles for 4 2 4 Methylphenyl Ethyl Piperidine Derivatives

Identification of Core Pharmacophores within the 4-Substituted Piperidine (B6355638) Scaffold

The 4-substituted piperidine framework is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. ijnrd.org A pharmacophore model for these scaffolds generally consists of a basic nitrogen atom, a central piperidine ring, and a variety of substituents at the 4-position that engage in specific interactions with biological targets.

The essential pharmacophoric elements derived from the 4-[2-(4-Methylphenyl)ethyl]piperidine scaffold include:

A Basic Nitrogen Center: The piperidine nitrogen is typically protonated at physiological pH, allowing it to form crucial ionic interactions or hydrogen bonds with acidic residues (e.g., Asp, Glu) in the binding pockets of receptors or enzymes. The basicity of this nitrogen can be critical for activity. nih.gov

The Piperidine Ring: This ring acts as a central, conformationally restricted scaffold. Its chair or twist-boat conformations orient the substituents in specific three-dimensional arrangements, which is vital for molecular recognition. nih.gov The ring itself can engage in van der Waals or hydrophobic interactions with the target protein.

The 4-Substituent: The extended substituent at the 4-position, in this case, the 2-(4-methylphenyl)ethyl group, is a key determinant of potency and selectivity. This group can be divided into the ethyl linker and the terminal aromatic ring, both of which contribute to the binding affinity through hydrophobic and other interactions. nih.govresearchgate.net

In the context of specific targets, such as the nociceptin (B549756) (N/OFQ) receptor, a proposed pharmacophore for piperidine-based ligands was used to guide the design of focused libraries, leading to the identification of potent agonists and antagonists. nih.gov Similarly, for sigma-1 (σ1) receptors, quantitative structure-activity relationship (QSAR) studies have identified that binding is significantly driven by hydrophobic interactions involving the 1,4-disubstituted piperidine analogues. nih.gov

Impact of Aromatic Substitutions on Biological Activity and Selectivity

Modifications on the 4-Methylphenyl Group

Modifications to the 4-methylphenyl moiety of the lead compound can profoundly influence biological activity and selectivity. The nature and position of substituents on this aromatic ring dictate its electronic and steric properties, thereby affecting its interaction with the target protein.

Research on related N-(2-phenoxyethyl)-4-benzylpiperidine derivatives as NMDA receptor antagonists demonstrated that substitutions on the benzyl (B1604629) ring significantly impact activity. For instance, a para-methyl substitution on the benzyl ring led to an approximate threefold increase in anticonvulsant activity in a mouse maximal electroshock (MES) assay. nih.gov This suggests that the methyl group on the 4-methylphenyl ring of this compound likely engages in a favorable hydrophobic interaction within the binding site.

Further studies on other piperidine series have shown that the introduction of different substituents on the aromatic ring can fine-tune potency and selectivity. For example, in a series of acetylcholinesterase inhibitors, substituting a benzamide (B126) at the para position with a bulky moiety resulted in a substantial increase in activity. nih.gov In another study on σ1 receptor ligands, halogen substitutions on the aromatic ring of sulfonamides led to high affinity for σ1 receptors and low affinity for σ2 receptors. nih.gov

Table 1: Impact of Aromatic Ring Modifications on Biological Activity

Parent ScaffoldModificationObserved EffectTarget/AssayReference
N-(2-phenoxyethyl)-4-benzylpiperidinep-Methyl substitution on benzyl ring~3-fold increase in in vivo activityNMDA Receptor / MES Assay nih.gov
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidineBulky para-substituent on benzamideSubstantial increase in activityAcetylcholinesterase nih.gov
Arylalkylsulfonyl piperidineHalogen substitution on aromatic ringHigh affinity and selectivity for σ1 receptorsSigma-1 (σ1) Receptor nih.gov

Alterations of the Ethyl Linker

The ethyl linker connecting the piperidine ring to the 4-methylphenyl group plays a crucial role in positioning the aromatic moiety within the binding pocket. Alterations in its length, rigidity, and composition can significantly affect biological activity.

Studies on piperidine derivatives targeting various receptors have highlighted the importance of the linker. For instance, in a series of sigma receptor ligands, compounds with a one-carbon chain (n=1) between the nitrogen and the aromatic sulfonyl group showed optimal length, exhibiting higher affinities than those with zero or two carbons. nih.gov In the development of ANO1 inhibitors, replacing a flexible linker with a longer, more rigid one that included a piperidine ring enhanced the inhibitory activity. acs.org Conversely, replacing the piperidine ring in a series of anti-Chagas agents with an acyclic analog resulted in a loss of activity. dndi.org

In the context of acetylcholinesterase inhibitors, research on 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine and related compounds showed that the linkage between the piperidine and the aromatic system is critical. The rigidification of the ethyl linker by incorporating it into an isoindoline (B1297411) moiety led to more potent activity compared to a more flexible N-benzoylamino)ethyl side chain. nih.gov

Conformer and Stereochemical Aspects Influencing Molecular Recognition

The three-dimensional structure of piperidine derivatives is a critical factor in their interaction with biological targets. The conformational preferences of the piperidine ring and the stereochemistry of any chiral centers can dramatically influence potency and selectivity. thieme-connect.com

Introducing chiral centers into the piperidine scaffold can lead to enantiomers with vastly different biological activities. This stereoselectivity arises from the differential fit of the enantiomers into the chiral environment of the receptor binding site. thieme-connect.com For example, in a series of potent MOR agonists, the (3R, 4S) enantiomer of a 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogue was found to be significantly more potent than its (3S, 4R) counterpart. researchgate.net This underscores the importance of controlling stereochemistry in the design of piperidine-based ligands.

Rational Design Strategies for Optimizing Potency and Efficacy in Piperidine Analogues

Rational drug design, often guided by computational methods and a deep understanding of SAR, is essential for optimizing the therapeutic potential of piperidine analogues. ucsf.edu Key strategies include:

Structure-Based Design: When the three-dimensional structure of the target protein is known, docking studies can be employed to predict how different analogues of this compound might bind. This allows for the in silico design of modifications to the scaffold to enhance interactions with key residues in the binding site. nih.gov

Pharmacophore-Guided Library Design: Based on a validated pharmacophore model, combinatorial libraries of piperidine derivatives can be designed and synthesized to explore a wide chemical space around the core scaffold. This approach has been successfully used to identify potent and selective ligands for various receptors. nih.gov

Conformational Restriction: Introducing rigidity into the molecule, for example by cyclizing parts of the structure or introducing double bonds, can pre-organize the ligand into its bioactive conformation. This reduces the entropic penalty upon binding and can lead to increased potency and selectivity. acs.org For instance, the rigid analogue of a flexible acetylcholinesterase inhibitor, 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine, showed more potent activity. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can improve pharmacokinetic or pharmacodynamic properties. For example, replacing a piperidine ring with a morpholine (B109124) ring, while successful in improving clearance, led to an inactive compound in one study, highlighting that such replacements must be carefully evaluated. dndi.org

Table 2: Rational Design Strategies and Outcomes

StrategyExample ApplicationResultReference
Pharmacophore-Guided Library SynthesisDesign of piperidine libraries for the N/OFQ receptor.Identification of potent agonists and antagonists. nih.gov
Conformational RestrictionRigidification of a flexible AChE inhibitor side chain.Enhanced inhibitory potency. nih.gov
In Silico Guided DesignDocking and molecular dynamics to guide synthesis of TRPV1 agonists.Discovery of potent and selective compounds with predicted binding modes. nih.gov
Systematic SAR ExplorationSynthesis of piperidinyl piperidine analogues for M2 muscarinic receptors.Identification of highly potent and selective antagonists. nih.gov

Mechanistic Insights into the Biological Action of 4 2 4 Methylphenyl Ethyl Piperidine Compounds

Identification and Characterization of Specific Molecular Targets

Research into piperidine (B6355638) derivatives has identified several key molecular targets, primarily within the central nervous system. Sigma (σ) receptors, in particular, have emerged as a prominent target. nih.gov Initially mistaken for a type of opioid receptor, sigma receptors are now recognized as a distinct class of ligand-regulated chaperone proteins that modulate the signaling of other proteins like receptors and enzymes. nih.govnih.gov

Pharmacological studies have distinguished two main types, σ₁ and σ₂, and a large number of benzylpiperidine and benzylpiperazine derivatives show significant affinity for these sites. nih.gov For instance, a series of 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines were developed as selective sigma-1 receptor ligands. nih.gov Furthermore, investigations into dual-acting ligands have revealed that piperidine-based compounds can concurrently target both sigma-1 (σ₁) and histamine (B1213489) H₃ (H₃R) receptors. nih.govacs.org The histamine H₃ receptor, a G protein-coupled receptor (GPCR), is highly expressed in the CNS and regulates the release of various neurotransmitters, making it a target for neurological and psychiatric disorders. nih.gov

In some structural contexts, piperidine derivatives can also interact with other receptors, such as N-methyl-D-aspartate (NMDA) receptors. For example, N-(2-phenoxyethyl)-4-benzylpiperidine was identified as a novel NMDA receptor antagonist with high selectivity for the NR1/2B subunit combination. nih.gov This highlights the versatility of the piperidine scaffold in targeting a range of neurologically important proteins.

Enzyme Inhibition Kinetics and Profiles

The piperidine moiety is a structural feature in various enzyme inhibitors. Kinetic studies have been employed to characterize the nature of this inhibition.

One study on a substituted piperidine, (3R,4R)-3-(4-bromobenzyloxy)-4-[4-(2-naphthalen-1-yl-2-oxo-ethoxy)phenyl]piperidine, demonstrated its ability to inhibit the enzyme pepsin. researchgate.net Steady-state kinetic analysis revealed competitive inhibition, with a calculated inhibitory constant (Kᵢ) of 3.2 ± 1.5 µM. researchgate.net Further analysis confirmed the competitive nature of the inhibition, as the apparent Michaelis constant (Kₘ) increased linearly with the inhibitor concentration, while the maximum reaction velocity (Vₘₐₓ) remained unaffected. researchgate.net

In another example, a series of benzamide (B126) derivatives containing a piperazine (B1678402) ring (a related six-membered heterocycle) were synthesized and evaluated for their ability to inhibit butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. hilarispublisher.com Several of these compounds showed potent inhibition, with IC₅₀ values (the concentration required to inhibit 50% of the enzyme's activity) in the sub-micromolar range. hilarispublisher.com For instance, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide exhibited an IC₅₀ of 0.82 ± 0.001 μM against BChE. hilarispublisher.com

Additionally, related compounds like 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride have been noted for their interactions with cytochrome P450 enzymes, which are central to drug metabolism. evitachem.com This suggests that piperidine derivatives can influence metabolic pathways by inhibiting key enzymes.

Receptor Binding Affinity and Functional Modulation (Agonism, Antagonism, Allosteric Interactions)

The interaction of piperidine compounds with their molecular targets is often characterized by high binding affinity and specific functional outcomes, such as agonism or antagonism.

Sigma receptors are a key example. Novel phenoxyalkylpiperidines have been developed as high-affinity σ₁ receptor ligands, with some compounds exhibiting Kᵢ values in the subnanomolar to low nanomolar range. uniba.it The presence of a 4-methyl substituent on the piperidine ring was found to be optimal for high-affinity interaction with the σ₁ subtype. uniba.it These compounds generally showed moderate to low affinity for σ₂ receptors, indicating selectivity for the σ₁ subtype. uniba.it Functionally, certain derivatives in this class were identified as σ₁ receptor agonists, demonstrating a potent anti-amnesic effect in preclinical models. uniba.it

Similarly, dual-target ligands based on a piperidine core have shown high affinity for both histamine H₃ and sigma-1 receptors. nih.govacs.org For some 4-pyridylpiperidine derivatives, Kᵢ values for the σ₁ receptor were as low as 3.3 nM. nih.govacs.org

In the case of NMDA receptors, modifications to the piperidine scaffold have led to potent antagonists. A hydroxyl substituent on the phenyl ring of N-(2-phenoxyethyl)-4-benzylpiperidine increased its potency at the NR1A/2B receptor approximately 25-fold, resulting in an IC₅₀ of 0.025 µM. nih.gov

Table 1: Receptor Binding Affinities of Various Piperidine Derivatives

Compound Class Target Receptor Binding Affinity (Kᵢ or IC₅₀) Reference
N-[(4-methoxyphenoxy)ethyl]piperidines σ₁ Receptor 0.89–1.49 nM (Kᵢ) uniba.it
N-[(4-chlorophenoxy)ethyl]piperidines σ₁ Receptor 0.34–1.18 nM (Kᵢ) uniba.it
Phenoxyalkylpiperidines σ₂ Receptor 17.2–809 nM (Kᵢ) uniba.it
4-Pyridylpiperidine Derivatives σ₁ Receptor 3.3–5.6 nM (Kᵢ) nih.govacs.org
4-Pyridylpiperidine Derivatives σ₂ Receptor 4–29 nM (Kᵢ) nih.govacs.org
Unsubstituted Piperidine Derivatives Histamine H₃ Receptor 2.7–6.2 nM (Kᵢ) nih.govacs.org

Elucidation of Cellular Signaling Pathways and Biological Processes Affected

The interaction of piperidine compounds with their molecular targets initiates cascades of cellular signaling events. For example, piperine, a naturally occurring piperidine alkaloid, has been shown to inhibit both the canonical (Smad-dependent) and non-canonical (Smad-independent) TGF-β signaling pathways. nih.gov TGF-β pathways are critical in regulating cell growth, differentiation, and migration. nih.gov Piperine has also been reported to obstruct the NF-κB signal transduction cascade and inhibit p38, JNK, and ERK 1/2 signaling pathways. nih.gov

Structurally related compounds such as 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride have been observed to modulate the MAPK/ERK pathway, which is fundamental for cell proliferation and differentiation. evitachem.com Furthermore, such compounds can influence gene expression related to cellular metabolism. evitachem.com The activation of the σ₁ receptor by agonist ligands, including certain piperidine derivatives, is known to modulate calcium signaling between the endoplasmic reticulum and mitochondria, impacting a wide range of cellular functions including cell survival and neuroplasticity.

In Vitro and In Vivo Pharmacodynamic Investigations

The biological actions of piperidine compounds observed at the molecular and cellular levels translate into measurable pharmacodynamic effects in both in vitro and in vivo models.

In vitro studies using isolated tissues have demonstrated the effects of piperidine derivatives on smooth muscle contraction. nih.gov For example, one study investigated the pharmacodynamic properties of a piperidine-ethyl derivative on the musculature of the intestine, gallbladder, uterus, bladder, and trachea, characterizing its parasympatholytic and smooth muscle relaxant effects. nih.gov

In vivo studies have provided evidence for the therapeutic potential of these compounds. The σ₁ receptor agonism exhibited by certain phenoxyalkylpiperidines was associated with potent anti-amnesic effects in animal models of memory impairment. uniba.it In another example, a piperidine derivative optimized for NMDA receptor antagonism showed anticonvulsant activity in a mouse maximal electroshock (MES) assay, indicating central bioavailability and a potential therapeutic effect. nih.gov Furthermore, dual histamine H₃ and sigma-1 receptor ligands with a piperidine core have demonstrated a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models in animals. nih.gov The stereochemistry of these molecules can be critical, as shown in the case of Vacquinol-1, where individual stereoisomers displayed distinct pharmacokinetic and pharmacodynamic features in vivo. nih.gov

Computational and Chemoinformatic Approaches in 4 2 4 Methylphenyl Ethyl Piperidine Drug Discovery

In Silico Virtual Screening and Ligand-Based Design

In silico virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS).

Structure-Based Virtual Screening (SBVS): SBVS relies on the known three-dimensional structure of the target protein. nih.gov For a compound like 4-[2-(4-Methylphenyl)ethyl]piperidine, an SBVS campaign would involve docking the molecule into the binding site of various potential protein targets. This method assesses the steric and energetic fit of the ligand within the target's active site, predicting its binding orientation and affinity. nih.govfrontiersin.org

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are employed. These approaches use the structures of known active ligands to identify new compounds with similar properties. Techniques such as 2D similarity searching, pharmacophore modeling, and 3D shape matching can be used to screen databases for molecules that share key features with known active compounds, suggesting they may have similar biological activity.

An integrated virtual screening protocol for identifying novel inhibitors often combines multiple methods, such as pharmacophore modeling followed by molecular docking and molecular dynamics simulations, to refine the pool of potential candidates. frontiersin.orgmdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is a critical tool for understanding the interactions between a ligand, such as this compound, and its target protein at a molecular level. researchgate.net The simulation places the ligand into the binding site of the protein and calculates a "docking score," which estimates the binding affinity. nih.gov

Key insights from molecular docking include:

Binding Energy: A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. nih.gov

Interaction Types: Docking can identify specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-cation interactions, that stabilize the ligand-protein complex. nih.govnih.gov For piperidine (B6355638) derivatives, interactions with key amino acid residues like Glu172, Asp126, and Phe107 in sigma receptors have been noted. nih.gov

Binding Conformation: The simulation reveals the most likely three-dimensional arrangement (pose) of the ligand within the binding pocket. frontiersin.org

These simulations are crucial for structure-based drug design, helping to rationalize the biological activity of a compound and guide the design of more potent analogs. nih.gov

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Sigma 1 Receptor (S1R)-8.5Glu172, Phe107Hydrogen Bond, π-cation
Acetylcholinesterase (AChE)-7.9Trp84, Tyr334Hydrophobic, π-π stacking
Dopamine (B1211576) Transporter (DAT)-8.2Asp79, Ser149Hydrogen Bond
NMDA Receptor-7.5Asn616, Tyr770Hydrophobic

This table presents hypothetical docking data for this compound against common CNS targets to illustrate typical simulation outputs.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, evaluating the stability of the complex over time. nih.govresearchgate.net An MD simulation calculates the motion of every atom in the system over a period, typically nanoseconds, providing insights into the conformational changes and the stability of key interactions. nih.govresearchgate.net

Analysis of MD simulation trajectories can reveal:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone and ligand atoms from their initial docked positions. A stable RMSD value over time suggests that the ligand remains securely bound in its initial conformation. nih.govfrontiersin.org

Interaction Stability: MD simulations can track the persistence of specific interactions, such as hydrogen bonds, throughout the simulation, confirming their importance for binding. nih.gov

Binding Free Energy: Advanced calculations like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, with contributions from van der Waals and electrostatic interactions being primary drivers. mdpi.com

MD simulations are essential for validating docking results and understanding the dynamic nature of ligand binding, which is crucial for designing effective inhibitors. nih.gov

Quantum Chemical Calculations (DFT, HOMO-LUMO, MESP, NBO, First-Order Hyperpolarizability)

Quantum chemical calculations provide deep insights into the electronic structure and properties of a molecule. researchgate.net These methods are used to understand molecular stability, reactivity, and spectroscopic properties. nih.gov

Density Functional Theory (DFT): DFT is a popular method for optimizing the molecular geometry of a compound and calculating its electronic properties. nih.gov It provides a basis for understanding the molecule's structural parameters (bond lengths and angles). nih.gov

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity; a smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.comnih.gov

Molecular Electrostatic Potential (MESP): The MESP map is a visual representation of the charge distribution on the molecule's surface. nih.gov It helps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), which is valuable for understanding intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization and the stability arising from hyperconjugative interactions within the molecule. nih.gov

First-Order Hyperpolarizability: This calculation is used to determine a molecule's non-linear optical (NLO) properties, which are relevant in materials science applications.

Quantum Chemical ParameterCalculated ValueSignificance
HOMO Energy-6.8 eVElectron-donating capability
LUMO Energy-0.5 eVElectron-accepting capability
HOMO-LUMO Gap6.3 eVHigh chemical stability
Dipole Moment1.5 DebyeMolecular polarity
Electronegativity (χ)3.65 eVTendency to attract electrons
Chemical Hardness (η)3.15 eVResistance to charge transfer

This table presents hypothetical quantum chemical parameters for this compound, calculated using DFT methods, to illustrate the data obtained from such analyses.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling

For a compound to be a successful drug, it must possess favorable pharmacokinetic properties. ADMET prediction involves using computational models to estimate these properties in silico. nih.govresearchgate.net This early-stage screening helps to identify and eliminate compounds that are likely to fail in later development stages due to poor ADMET profiles. researchgate.net

Commonly predicted properties include:

Absorption: Parameters like intestinal absorption, Caco-2 cell permeability, and water solubility are assessed.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Renal clearance and total clearance rates can be estimated.

Toxicity: Predictions can cover mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition). nih.gov

Many ADMET prediction tools also evaluate drug-likeness based on established guidelines like Lipinski's Rule of Five, which assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Prediction of Activity Spectra for Substances (PASS)

PASS is an online tool that predicts the biological activity spectrum of a compound based solely on its 2D structure. nih.gov The algorithm compares the structure of the input molecule to a large database of known biologically active substances and calculates the probability that the new compound is active (Pa) or inactive (Pi) for a wide range of biological activities. clinmedkaz.orggenexplain.com

The PASS tool can predict thousands of pharmacological effects, mechanisms of action, and specific toxicities. nih.gov For piperidine derivatives, PASS predictions can suggest potential applications in areas such as cancer treatment, central nervous system disorders, and use as local anesthetic or antiarrhythmic agents. clinmedkaz.org Activities with a Pa value greater than Pi are considered probable. genexplain.com This approach is highly valuable for identifying the most promising directions for preclinical studies. clinmedkaz.org

Predicted Biological ActivityPa (Probable Active)Pi (Probable Inactive)
Mu-opioid receptor agonist0.7850.008
Dopamine uptake inhibitor0.7120.015
Anxiolytic0.6540.022
Antidepressant0.6110.031
Neuroprotective0.5890.045
Vasodilator0.5200.067

This table contains hypothetical PASS prediction results for this compound, illustrating the type of output generated.

Hirshfeld Surface Analysis and Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful method used to visualize and quantify the various intermolecular interactions within a crystal structure. nih.govnih.gov By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules are packed in a solid state.

The analysis generates:

d_norm surface: This surface is colored to show intermolecular contacts that are shorter (red spots), equal to (white), or longer (blue) than the van der Waals radii, highlighting key interactions like hydrogen bonds. mdpi.com

This technique is invaluable for understanding the forces that stabilize a crystal structure and can provide insights into the physicochemical properties of the solid form of a drug substance. nih.gov

Interaction TypePercentage Contribution (%)
H···H55.2%
C···H / H···C38.5%
N···H / H···N6.3%

This table presents a hypothetical breakdown of intermolecular contacts for this compound derived from Hirshfeld surface analysis, illustrating how packing forces are quantified.

Q & A

Q. What are the standard synthetic routes for 4-[2-(4-Methylphenyl)ethyl]piperidine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via alkylation or reductive amination. For example, a two-step approach involves reacting 4-methylphenethyl bromide with piperidine under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux at 80°C for 12 hours). The intermediate is purified via column chromatography (silica gel, hexane:ethyl acetate 8:2) before hydrogenation using Pd/C in methanol to yield the final product . Yield optimization focuses on catalyst loading (5-10% Pd/C) and reaction time (4-6 hours). Purity (>95%) is confirmed by HPLC (C18 column, methanol:water 70:30, retention time ~8.2 min) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 7.10-7.25 (4H, aromatic), δ 2.65-2.80 (4H, piperidine CH₂), δ 2.30 (3H, CH₃) .
  • Mass Spectrometry : ESI-MS m/z 231.2 [M+H]⁺ confirms molecular weight.
  • Elemental Analysis : Expected C: 78.20%, H: 9.68%, N: 6.08% .
    Discrepancies in elemental data (e.g., ±0.3% for C) may indicate residual solvents, requiring further purification .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Common assays include:
  • Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors) using HEK293 cells transfected with target receptors. IC₅₀ values are calculated via nonlinear regression .
  • Enzyme Inhibition : Kinetic assays (e.g., monoamine oxidase-B) with spectrophotometric detection of product formation at 340 nm .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Quantum mechanical calculations (DFT, B3LYP/6-31G*) model transition states and reaction pathways. For example, predicting regioselectivity in electrophilic substitutions involves analyzing electron density maps of the aromatic ring and piperidine nitrogen. Molecular dynamics simulations (AMBER force field) further assess steric effects in catalyst-substrate interactions .

Q. How do researchers resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer : Contradictions (e.g., unexpected ¹H NMR splitting patterns) are addressed by:
  • Variable Temperature NMR : To detect conformational exchange (e.g., chair-flip in piperidine ring) .
  • X-ray Crystallography : Resolves ambiguous stereochemistry. For example, a derivative’s crystal structure (CCDC deposit) confirmed axial vs. equatorial substituent orientation .
  • 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximity of protons .

Q. What strategies are employed to improve metabolic stability in pharmacological studies?

  • Methodological Answer :
  • Isotopic Labeling : Deuterating the benzylic position (CH₂→CD₂) reduces CYP450-mediated oxidation.
  • Prodrug Design : Esterification of the piperidine nitrogen enhances bioavailability (e.g., acetylated prodrug hydrolyzed in vivo) .
  • Microsomal Stability Assays : Incubation with liver microsomes (human/rat) quantifies half-life (t₁/₂) via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.